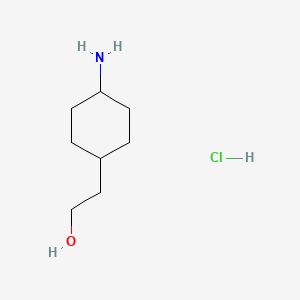

trans 2-(4-Aminocyclohexyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

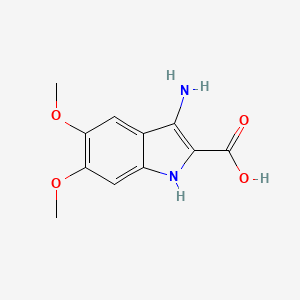

“Trans 2-(4-Aminocyclohexyl)ethanol hydrochloride” is a chemical compound that is used in scientific research due to its diverse applications. It is also known as "Cyclohexaneethanol, 4-amino-, hydrochloride (1:1), trans-" .

Synthesis Analysis

The synthesis of this compound involves several steps. One method uses 1, 4-cyclohexanedione as a starting material to obtain the 2- (4-aminocyclohexyl) -ethyl acetate through processes of Wittig reaction, condensation reaction, and catalytic hydrogenation . Another method involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-500C in the presence of Pd/C under 0.1-0.6 bar overpressure .Molecular Structure Analysis

The molecular formula of “this compound” is C8H18ClNO . The compound has 14 heavy atoms, no aromatic heavy atoms, and a fraction Csp3 of 0.9 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Wittig reaction, condensation reaction, and catalytic hydrogenation .Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 1.82 mg/ml or 0.00823 mol/l . It has a molar refractivity of 59.03 .Scientific Research Applications

Stereochemistry and Catalytic ApplicationsStereochemistry plays a crucial role in the hydrogenation processes of cyclic compounds, affecting the yield and selectivity of desired products. Mitsui, Senda, and Saito (1966) explored the stereoselectivity of catalysts in hydrogenation, revealing how different catalysts influence the product distribution of cyclopentyl and benzyl derivatives in terms of their trans and cis isomers (Mitsui, Senda, & Saito, 1966). This research highlights the importance of catalyst choice in achieving high stereoselectivity for compounds similar to "trans 2-(4-Aminocyclohexyl)ethanol hydrochloride."

Synthesis of Enantioenriched Trans-1,2-amino Alcohols

The synthesis of enantioenriched trans-1,2-amino alcohols, including compounds analogous to "this compound," has been efficiently achieved through catalytic methods. Birrell and Jacobsen (2013) developed a highly enantioselective addition of phenyl carbamate to meso-epoxides, facilitated by an oligomeric (salen)Co-OTf catalyst, to generate protected trans-1,2-amino alcohols. This method has been applied to prepare useful 2-aminocycloalkanol hydrochlorides in enantiopure form on a multigram scale (Birrell & Jacobsen, 2013).

Applications in Asymmetric Catalysis

The resolution of racemic 2-aminocyclohexanol derivatives and their applications as ligands in asymmetric catalysis have been extensively studied. Schiffers et al. (2006) described a preparatively easy and efficient protocol for the resolution of racemic 2-aminocyclohexanol derivatives, delivering both enantiomers with high enantiomeric excess. These optically active aminocyclohexanols have been applied in catalyzed asymmetric phenyl transfer reactions and transfer hydrogenations, demonstrating the versatility of compounds structurally related to "this compound" in asymmetric synthesis (Schiffers et al., 2006).

Safety and Hazards

Future Directions

The compound offers potential for drug discovery, synthesis of new compounds, and investigation of biological processes. It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .

Properties

IUPAC Name |

2-(4-aminocyclohexyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c9-8-3-1-7(2-4-8)5-6-10;/h7-8,10H,1-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFIQDIAYQRZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007925-20-2 |

Source

|

| Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]ethan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine](/img/structure/B2955453.png)

![14-Oxo-3,7,15-triazadispiro[5.1.5.2]pentadecane-3-carboxylic acid tert-butyl ester](/img/structure/B2955454.png)

![N-[(3-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2955456.png)

![2-Chloro-5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2955460.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2955465.png)